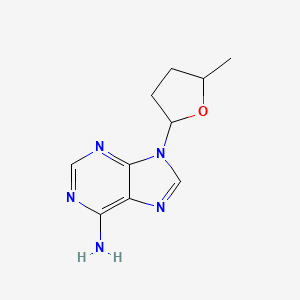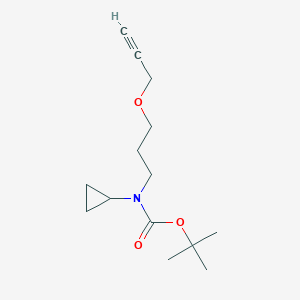
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a prop-2-ynoxypropyl group.
Preparation Methods
The synthesis of tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with cyclopropylamine and 3-prop-2-ynoxypropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoxypropyl group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-chloropropyl)carbamate: This compound has a similar structure but with a chloropropyl group instead of a prop-2-ynoxypropyl group.
tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate: This compound has a hydroxypropyl group instead of a prop-2-ynoxypropyl group.
tert-Butyl (2-aminophenyl)carbamate: This compound has an aminophenyl group and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-5-10-17-11-6-9-15(12-7-8-12)13(16)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
InChI Key |
PUPYOEMZWUQWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCOCC#C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





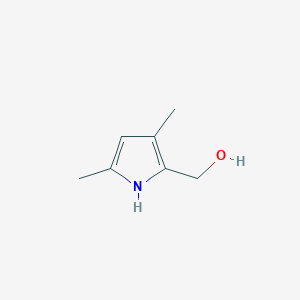
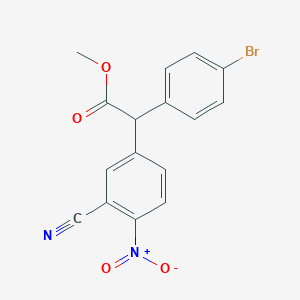

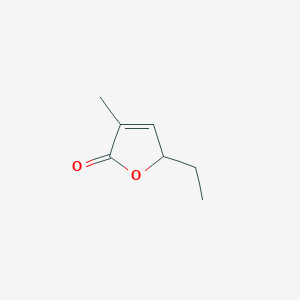
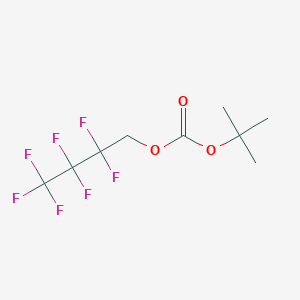
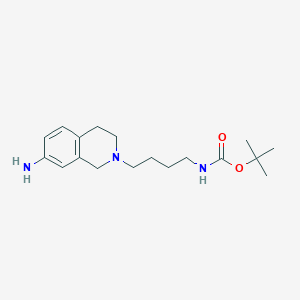
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
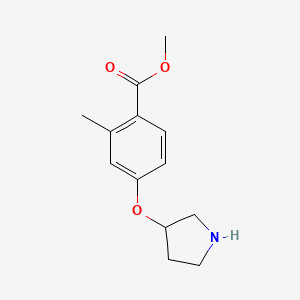

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
